molecular formula C13H11F3O3 B13499161 4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13499161
M. Wt: 272.22 g/mol
InChI Key: YEDRWLUFGFNBIZ-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable bicyclic precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its combination of a trifluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11F3O3

Molecular Weight

272.22 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H11F3O3/c14-13(15,16)8-4-2-1-3-7(8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18)

InChI Key

YEDRWLUFGFNBIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1(CO2)C3=CC=CC=C3C(F)(F)F)C(=O)O

Origin of Product

United States

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